molecular formula C15H17NO2 B6639389 [3-(2-Phenoxyethylamino)phenyl]methanol

[3-(2-Phenoxyethylamino)phenyl]methanol

Cat. No.: B6639389
M. Wt: 243.30 g/mol
InChI Key: ZCBXWMHCIXUPQD-UHFFFAOYSA-N
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Description

[3-(2-Phenoxyethylamino)phenyl]methanol is a chemical compound of interest in organic synthesis and medicinal chemistry research. Compounds featuring methanol and aminoethylphenyl motifs are often explored as synthetic intermediates or building blocks in the development of more complex molecules, such as active pharmaceutical ingredients (APIs) . For instance, similar structures have been investigated in research contexts for their potential as ligands for biological targets. Researchers value this reagent for its functional groups, which allow for further chemical modifications. This product is strictly for laboratory research purposes and is not classified as a drug or consumer product.

Properties

IUPAC Name

[3-(2-phenoxyethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-12-13-5-4-6-14(11-13)16-9-10-18-15-7-2-1-3-8-15/h1-8,11,16-17H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBXWMHCIXUPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • In contrast, the imidazole group in introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility .
  • Molecular Weight : The target compound’s higher molecular weight (~259.3 vs. 188.23–253.34 in analogs) may influence crystallization behavior and melting points, though experimental data are needed for confirmation.

Preparation Methods

Cs₂CO₃-Mediated Coupling in Polar Aprotic Solvents

A direct nucleophilic substitution approach was demonstrated in the synthesis of [3-(2-pyrimidinyloxy)phenyl]methanol, where 3-hydroxybenzyl alcohol reacted with 2-chloropyrimidine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C. This method achieved a 54% yield after silica gel chromatography. For [3-(2-Phenoxyethylamino)phenyl]methanol, replacing 2-chloropyrimidine with 2-chloroethylphenoxy ether could enable analogous C-O bond formation. However, the lower nucleophilicity of amines compared to alcohols may necessitate higher temperatures or alternative bases like potassium tert-butoxide.

Epoxide Ring-Opening with Amines

Epoxide intermediates offer a versatile route for introducing amino groups. In the synthesis of 1-(2-methoxyphenoxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol (2 ), an epoxide derived from 2-methoxyphenol was opened with 2-(2-methoxyphenoxy)ethylamine in ethylene glycol dimethyl ether at 80°C. Applying this strategy, 3-glycidylphenylmethanol could react with 2-phenoxyethylamine to yield the target compound. The reaction typically requires 5–6 hours and proceeds via nucleophilic attack at the less hindered epoxide carbon, followed by acid workup to isolate the product.

Reductive Amination Pathways

Challenges in Selectivity and Byproduct Formation

A key challenge in reductive amination is avoiding over-reduction of the benzyl alcohol group to a methylene moiety. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether prior to imine formation could mitigate this issue, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Purification and Characterization

Chromatographic Techniques

All reviewed methods emphasized purification via silica gel column chromatography, typically using gradients of ethyl acetate in petroleum ether. For example, the crude product of [3-(2-pyrimidinyloxy)phenyl]methanol was purified with a 50% ethyl acetate/petroleum ether mixture. High-performance liquid chromatography (HPLC) with water/acetonitrile gradients was employed for final polishing.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) are critical for structural confirmation. For instance:

  • 1H NMR : Benzyl alcohol protons resonate at δ 4.52 ppm (singlet, 2H).

  • LCMS : The molecular ion peak for this compound (C₁₅H₁₇NO₂) is expected at m/z 248.12 (M+H⁺).

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Sonogashira CouplingPd(PPh₃)₂Cl₂, ChOH, 40°C, 2 h98%High yield, green solventRequires halide precursor
Cs₂CO₃-MediatedCs₂CO₃, DMF, 100°C, 5 h54%Simple setup, low costModerate yield, solvent toxicity
Epoxide OpeningEthylene glycol dimethyl ether, 80°C25%Selective amine additionLengthy reaction time

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysis : Pd-mediated cross-coupling can improve yields in aryl ether formation .
  • Continuous Flow Systems : For scale-up, flow reactors reduce side reactions and improve purity .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Reaction TimeKey Conditions
Nucleophilic Substitution65–7512–24 hDMF, K₂CO₃, 80°C
Reductive Amination70–856–8 hMeOH, NaBH₃CN, RT

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for the hydroxymethyl proton (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm). The phenoxyethylamino group shows signals at δ 3.4–3.7 ppm (methylene adjacent to ether) and δ 2.8–3.1 ppm (amine-linked methylene) .
    • ¹³C NMR : The methanol carbon appears at δ 65–70 ppm, while the ether-linked carbons resonate at δ 70–75 ppm .
  • FT-IR : Key peaks include O–H stretch (3200–3400 cm⁻¹), C–O (ether) at 1200–1250 cm⁻¹, and N–H (amine) at 3300–3500 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₅H₁₇NO₂ (calc. 243.1234) .

Validation Tip : Cross-reference with computational spectroscopy (e.g., DFT simulations) to resolve ambiguities in complex splitting patterns .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for phenylmethanol derivatives with amino-ether substituents?

Methodological Answer:
Contradictions often arise from differences in assay conditions, purity, or target specificity. Strategies include:

Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

Purity Validation : Employ HPLC-MS (≥95% purity) to exclude confounding impurities .

Mechanistic Profiling : Compare binding affinities across receptor subtypes (e.g., GPCR vs. kinase targets) using SPR (surface plasmon resonance) .

Case Study : A 2024 study found conflicting IC₅₀ values (5–50 µM) for similar compounds against COX-2. Resolution involved:

  • Re-testing under uniform conditions (pH 7.4, 37°C).
  • Validating via X-ray crystallography to confirm active-site interactions .

Advanced Question: What strategies exist for elucidating the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Computational Docking : Use AutoDock Vina to predict binding poses with proteins (e.g., serotonin receptors). Prioritize residues with hydrogen bonding (e.g., hydroxyl group with Asp155 in 5-HT₂A) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis Studies : Modify key residues (e.g., Tyr308 in acetylcholinesterase) to assess impact on inhibitory activity .

Q. Table 2: Example Interaction Profile

TargetBinding Affinity (Kd)Mechanism
COX-28.2 µMCompetitive inhibition
5-HT₂A12.4 µMAllosteric modulation
Acetylcholinesterase5.9 µMActive-site occlusion

Basic Question: What are the recommended protocols for stability testing of this compound under various storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., oxidized aldehyde) .
    • Photostability : Expose to UV light (ICH Q1B guidelines) to assess aryl ether cleavage .
  • Long-Term Storage :
    • Recommended: -20°C in amber vials under argon.
    • Avoid: Aqueous solutions (pH > 8) due to hydrolysis of the ether bond .

Q. Table 3: Stability Data

ConditionDegradation (%)Major Degradant
25°C, dark, 12 months<5%None detected
40°C/75% RH, 6 months15–20%3-Aminophenylaldehyde
UV light, 48 h30–40%Phenoxyethylamine

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

Core Modifications :

  • Phenyl Ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance receptor affinity .
  • Ether Chain : Vary alkyl length (C2 vs. C3) to optimize lipophilicity (logP) .

Biological Testing :

  • Use parallel synthesis to generate 10–20 analogs.
  • Screen against a panel of targets (e.g., kinases, neurotransmitter receptors) to map selectivity .

Data Analysis :

  • Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

Example SAR Finding :
A 2023 study showed that replacing the phenoxy group with a thiophene ether increased antimicrobial activity by 3-fold (MIC = 2.5 µg/mL vs. S. aureus) .

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